5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
The compound “5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a carboxamide group, a furan ring, a thiazole ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound is likely to be planar or nearly planar. The bromine atom and the carboxamide group would likely be the most reactive parts of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could be involved in substitution reactions, while the carboxamide group could participate in condensation reactions. The furan, thiazole, and thiophene rings could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxamide group could make the compound polar and potentially soluble in water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds with furan-2-carboxamide frameworks are synthesized through multi-step reactions, involving bromination, Suzuki coupling, and other synthetic strategies to yield intermediates and final products with potential biological activities (Ismail et al., 2004). These synthetic routes allow for the introduction of various substituents, enhancing the compound's reactivity and potential for further chemical modifications (Aleksandrov et al., 2017).
Potential Biological Activities
The structural motifs present in such compounds have been explored for their antimicrobial and antiprotozoal properties. For instance, related furan-2-carboxamide derivatives demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Siddiqa et al., 2022). Additionally, derivatives with similar structural features have shown promising antiviral activity against H5N1 avian influenza virus, offering insights into their potential application in antiviral research (Flefel et al., 2012).
Mechanistic Insights and Structural Studies
Structural and mechanistic studies on similar compounds, such as X-ray diffraction analysis, provide detailed insights into their molecular conformation and potential interaction sites for biological activity. These studies are crucial for understanding the structure-activity relationship, aiding in the rational design of new compounds with enhanced efficacy (Anuradha et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-8-11(21-14(17-8)10-3-2-6-20-10)7-16-13(18)9-4-5-12(15)19-9/h2-6H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBMQYMTCNJHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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